molecular formula C9H9NO B2377767 2-(But-2-yn-1-yloxy)pyridine CAS No. 1851170-61-0

2-(But-2-yn-1-yloxy)pyridine

Cat. No. B2377767
CAS RN: 1851170-61-0
M. Wt: 147.177
InChI Key: WRAFJDOAAXPHPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, such as 2-(But-2-yn-1-yloxy)pyridine, is an important research field. The synthetic methods are classified into three classes: reactions based on pyridine rings, cyclization, and cycloaddition reactions . A novel synthesis of amino-substituted-2-pyridone has been reported, which was carried out using a palladium catalyst under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of pyridine, which is a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom . The carbon valencies not taken up in forming the ring are satisfied by hydrogen .


Chemical Reactions Analysis

The thermal decomposition of pyridine, a main nitrogen-containing compound in coal, has been studied. The results show that there are two possible reactions for the initial pyridine pyrolysis, i.e., internal hydrogen transfer and C-H bond homolysis . Among the possible reaction pathways following internal hydrogen transfer, pyridine prefers to produce HCN instead of NH3 .


Physical And Chemical Properties Analysis

Pyridine compounds, including this compound, are defined by the presence of a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom . They are most often sold in the marketplace as chemical intermediates used to manufacture final consumer products .

Scientific Research Applications

Coordination Chemistry and Ligand Synthesis

2-(But-2-yn-1-yloxy)pyridine, as a ligand, contributes significantly to the field of coordination chemistry. Derivatives of pyridine-based ligands, such as 2,6-di(pyrazol-1-yl)pyridine and related compounds, have been utilized for over 15 years, showcasing both advantages and disadvantages when compared to more extensively studied terpyridines. These derivatives have led to notable achievements, including the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Environmental and Water Treatment

In environmental sciences, pyridine and its derivatives play a crucial role in water treatment technologies. For instance, the TiO2 photocatalytic degradation of pyridine, a harmful chemical common in pesticides, has been explored. This process results in the rapid elimination of pyridine in water, leading to the formation of less harmful aliphatic intermediates and contributing to the development of effective water purification methods (Maillard-Dupuy et al., 1994).

Advanced Materials and Photophysics

The synthesis of advanced materials and the exploration of photophysical properties are another significant area of application. For example, a family of nonanuclear lanthanide clusters synthesized using 2-(hydroxymethyl)pyridine exhibited unique magnetic and optical properties. The dysprosium (Dy) cluster demonstrated single-molecule magnetism behavior, while the europium (Eu) cluster showed intense red photoluminescence, highlighting potential applications in materials science and optoelectronics (Alexandropoulos et al., 2011).

Organic Synthesis and Catalysis

In organic synthesis, this compound derivatives facilitate the development of novel catalytic processes. For instance, nickel-catalyzed dehydrogenative [4 + 2] cycloaddition of 1,3-dienes with nitriles provides a regioselective method to synthesize highly substituted pyridine derivatives. This approach addresses the need for chemo- and regioselective methods in the synthesis of complex organic molecules (Ohashi et al., 2011).

Future Directions

The synthesis of 2-pyridone compounds, including 2-(But-2-yn-1-yloxy)pyridine, is an important research field and has attracted a great deal of attention due to their extensive applications in many fields such as biology, natural products, dyes, and fluorescent materials . Future research may focus on developing new synthetic methods and exploring further applications of these compounds .

properties

IUPAC Name

2-but-2-ynoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-3-8-11-9-6-4-5-7-10-9/h4-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAFJDOAAXPHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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